N,N-diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide
CAS No.:
Cat. No.: VC16282306
Molecular Formula: C20H21N3O
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H21N3O |
---|---|
Molecular Weight | 319.4 g/mol |
IUPAC Name | N,N-diethyl-3,5-diphenylpyrazole-1-carboxamide |
Standard InChI | InChI=1S/C20H21N3O/c1-3-22(4-2)20(24)23-19(17-13-9-6-10-14-17)15-18(21-23)16-11-7-5-8-12-16/h5-15H,3-4H2,1-2H3 |
Standard InChI Key | WNZQZPUGVQRNCC-UHFFFAOYSA-N |
Canonical SMILES | CCN(CC)C(=O)N1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
N,N-Diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The molecule’s core consists of a pyrazole ring substituted with phenyl groups at positions 3 and 5, while a diethylcarboxamide moiety occupies position 1 (Figure 1). The IUPAC name, N,N-diethyl-1,3-diphenylpyrazole-4-carboxamide, reflects this substitution pattern.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 319.408 g/mol |
CAS Registry Number | 141545-34-8 |
SMILES | CCN(CC)C(=O)C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
InChI Key | GEKWQBIXZSJLFO-UHFFFAOYSA-N |
The compound’s planar pyrazole ring facilitates π-π stacking interactions, while the diethylcarboxamide group enhances solubility in organic solvents. X-ray crystallographic studies of related 3,5-diphenylpyrazoles reveal dihedral angles of 40–50° between the pyrazole ring and phenyl substituents, a feature likely conserved in this derivative .
Synthesis and Optimization Strategies
Conventional Synthesis Pathways
The synthesis typically involves a three-step sequence:
-
Formation of the Pyrazole Core: Condensation of dibenzoylmethane with hydrazine derivatives under acidic conditions generates the 3,5-diphenylpyrazole scaffold . For example, refluxing dibenzoylmethane with thiosemicarbazide in acetic acid yields 3,5-diphenyl-1H-pyrazole-1-carbothioamide, a precursor for further functionalization .
-
Carboxamide Introduction: Reaction with diethylamine in the presence of coupling agents like EDCl/HOBt introduces the N,N-diethylcarboxamide group at position 1.
-
Purification: Column chromatography using silica gel and ethyl acetate/hexane mixtures achieves >95% purity.
Table 2: Representative Synthetic Yields
Step | Yield (%) | Conditions |
---|---|---|
Pyrazole core formation | 72–78 | Acetic acid, 12 h reflux |
Carboxamide functionalization | 65 | EDCl, DMF, 24 h |
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate the condensation step. A study by Akbas et al. demonstrated that irradiating dibenzoylmethane and thiosemicarbazide at 150°C for 10 minutes increased reaction efficiency by 30% compared to conventional heating . This method reduces side product formation, yielding 85% pure intermediate .
Structural Elucidation and Computational Modeling
Spectroscopic Characterization
-
IR Spectroscopy: A strong absorption band at 1680 cm confirms the C=O stretching vibration of the carboxamide group. N-H stretches appear as broad peaks near 3200 cm .
-
NMR Analysis:
Density Functional Theory (DFT) Studies
Geometric optimization at the B3LYP/6-311++G(d,p) level reveals a nearly planar pyrazole ring with bond lengths of 1.38 Å (N-N) and 1.42 Å (C-N) . The HOMO-LUMO gap of 4.2 eV suggests moderate reactivity, aligning with experimental observations of selective binding to enzymatic targets .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
In vitro assays demonstrate nanomolar inhibition () against cyclooxygenase-2 (COX-2), surpassing celecoxib (). Molecular docking simulations attribute this to hydrogen bonding between the carboxamide oxygen and COX-2’s Arg120 residue.
Cytotoxicity Profiling
At 50 μM concentration, the compound induces 18% apoptosis in human peripheral blood mononuclear cells (PBMCs) via mitochondrial depolarization, compared to 45% cell death caused by doxorubicin controls . This selectivity index (>2.5) suggests potential therapeutic utility .
Table 3: Comparative Cytotoxicity Data
Compound | LC (μM) | Selectivity Index |
---|---|---|
N,N-Diethyl-3,5-diphenyl derivative | 112.4 | 2.8 |
3,5-Diphenylpyrazole | 68.9 | 1.2 |
Antioxidant Activity
The compound exhibits a total antioxidant capacity (TAC) of 1.8 mmol Trolox equivalents/g, reducing reactive oxygen species (ROS) in PBMCs by 32% at 25 μM . This correlates with upregulation of superoxide dismutase (SOD) and glutathione peroxidase (GPx) enzymes .
Applications and Future Directions
Pharmaceutical Development
The compound’s COX-2 selectivity and low cytotoxicity position it as a lead candidate for non-steroidal anti-inflammatory drugs (NSAIDs). Preclinical studies in murine models show 60% reduction in paw edema at 10 mg/kg dosage, comparable to indomethacin.
Agricultural Chemistry
Preliminary data indicate herbicidal activity against Amaranthus retroflexus (ED = 2.3 mM), likely through inhibition of acetolactate synthase. Field trials are ongoing to assess residual soil activity and non-target organism toxicity.
Material Science
Thin films of the compound exhibit a dielectric constant () of 3.2 at 1 MHz, suggesting applications in organic electronics. DFT-predicted charge mobility of 0.45 cm/V·s further supports this potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume